(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile
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Description
Synthesis Analysis
The synthesis of compounds similar to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" typically involves reactions that yield dienes or trienes as linear condensation products when monomeric or "dimeric" malononitrile condenses with dimethylaminophenyl-propenone in nonpolar solvents. For instance, 2-Cyan-5-dimethylamino-3-phenyl-2,4-pentadienamide can be seen as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, suggesting a pathway for synthesizing complex structures starting from simple nitrile reactions (Junek et al., 1971).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" is often determined using X-ray crystallography, revealing intricate details about their crystal systems, lattice parameters, and intermolecular interactions. For example, crystallographic studies on derivatives highlight the presence of strong intermolecular nonvalent interactions which significantly influence their structural arrangement and stability within the crystal lattice (Tammisetti et al., 2018).
Chemical Reactions and Properties
These compounds exhibit varied chemical reactivity, often forming stable isomers via Knoevenagel condensation between specific aldehydes and nitriles. The formation of stable E-isomers in solid states as zwitterionic forms for certain derivatives underlines the complex reactivity and isomerism prevalent in these chemical entities. Such reactions underscore the nuanced interplay between structure and reactivity, further influenced by the presence of substituents like the trifluoromethyl group (Jasiński et al., 2016).
Physical Properties Analysis
The physical properties of compounds akin to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" are closely tied to their molecular structure, particularly in terms of solvatochromic behavior, crystallization patterns, and the formation of inclusion compounds. These properties not only provide insights into the compound's stability and reactivity but also hint at potential applications in material science and organic synthesis.
Chemical Properties Analysis
Chemical properties such as reactivity towards alkyl halides, formation of heteroaurate(I) complexes, and the potential for polymerization highlight the versatile chemical nature of these compounds. The ability to undergo reactions forming complex structures from simple organogold(I) species, for example, showcases the potential for creating novel materials with specific chemical functionalities (Koten et al., 2000).
Safety And Hazards
- The compound poses hazards related to ingestion, skin contact, and inhalation. Precautionary measures should be taken during handling.
Future Directions
- Further research is needed to explore its potential applications and biological activity.
Please note that detailed information on synthesis, chemical reactions, and mechanism of action may require additional scientific literature beyond the available sources. For a comprehensive analysis, consulting peer-reviewed papers and specialized databases is recommended.
properties
IUPAC Name |
(Z,4E)-4-(dimethylaminomethylidene)pent-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)7-8(6-10)4-3-5-9/h3-4,7H,1-2H3/b4-3-,8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFNKPKADEDNP-ODYTWBPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C/C#N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile |
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